Tert-butyl 6-(difluoromethyl)indazole-1-carboxylate
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Overview
Description
Tert-butyl 6-(difluoromethyl)indazole-1-carboxylate is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(difluoromethyl)indazole-1-carboxylate typically involves the reaction of indazole derivatives with tert-butyl chloroformate and difluoromethylating agents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(difluoromethyl)indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .
Scientific Research Applications
Tert-butyl 6-(difluoromethyl)indazole-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 6-(difluoromethyl)indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-bromo-4-(difluoromethyl)-1H-indazole-1-carboxylate
- Tert-butyl 6-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- Tert-butyl 6-hydroxy-1H-indazole-1-carboxylate
Uniqueness
Tert-butyl 6-(difluoromethyl)indazole-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H14F2N2O2 |
---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
tert-butyl 6-(difluoromethyl)indazole-1-carboxylate |
InChI |
InChI=1S/C13H14F2N2O2/c1-13(2,3)19-12(18)17-10-6-8(11(14)15)4-5-9(10)7-16-17/h4-7,11H,1-3H3 |
InChI Key |
PSMKMIQFXYHKDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(F)F)C=N1 |
Origin of Product |
United States |
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